Valnemulin

Description

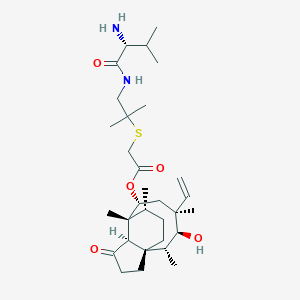

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20+,22-,24-,25+,26+,29-,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYYNOVSVPBRGV-MVNKZKPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046751 | |

| Record name | Valnemulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101312-92-9 | |

| Record name | Valnemulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101312-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valnemulin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101312929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valnemulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALNEMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AHC415BQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valnemulin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Valnemulin, a semisynthetic pleuromutilin antibiotic, exhibits potent antibacterial activity by targeting the bacterial ribosome. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's interaction with the 50S ribosomal subunit. By binding to the peptidyl transferase center (PTC), this compound effectively inhibits protein synthesis, a critical process for bacterial viability. This document outlines the binding site interactions, quantitative activity metrics, detailed experimental protocols for mechanism elucidation, and known resistance pathways. Visual diagrams are provided to illustrate key concepts and workflows, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Pleuromutilins, a class of antibiotics derived from the fungus Clitopilus passeckerianus, represent a promising therapeutic avenue. This compound, a prominent member of this class, is widely used in veterinary medicine and has demonstrated efficacy against a range of Gram-positive and some Gram-negative bacteria.[1] Its unique mode of action, targeting the highly conserved peptidyl transferase center of the bacterial ribosome, results in minimal cross-resistance with other antibiotic classes.[2] This guide delves into the core of this compound's activity, providing a detailed examination of its interaction with the 50S ribosomal subunit.

Mechanism of Action on the 50S Ribosomal Subunit

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3] This inhibition is achieved through a high-affinity interaction with the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for peptide bond formation.[4]

Binding to the Peptidyl Transferase Center (PTC)

The PTC is a highly conserved region within domain V of the 23S ribosomal RNA (rRNA) of the 50S subunit. This compound binds to this site, physically obstructing the proper positioning of aminoacyl-tRNAs in the A- (aminoacyl) and P- (peptidyl) sites.[4] This steric hindrance prevents the formation of peptide bonds, thereby halting polypeptide chain elongation.

Interaction with 23S rRNA

Crystallographic and chemical footprinting studies have revealed the specific nucleotides within the 23S rRNA that interact with this compound. The tricyclic mutilin core of this compound establishes hydrophobic interactions and hydrogen bonds with key residues in the A-site of the PTC. The C14 side chain extension of this compound protrudes towards the P-site, forming additional contacts that enhance its binding affinity and contribute to its potent inhibitory activity.[5]

Inhibition of Peptidyl Transferase Activity

By occupying the A- and P-sites within the PTC, this compound directly interferes with the catalytic activity of the ribosome. It prevents the crucial step of peptide bond formation between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid carried by the A-site tRNA. This leads to a complete cessation of protein synthesis, ultimately inhibiting bacterial growth.

Quantitative Analysis of this compound Activity

The efficacy of this compound can be quantified through various in vitro assays that measure its protein synthesis inhibition, antibacterial activity, and binding affinity to the ribosome.

Table 1: In Vitro Protein Synthesis Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit a biological process by 50%. For this compound, this is typically determined using an in vitro transcription/translation assay.

| Assay System | Organism | IC50 (µM) | Reference |

| Cell-free transcription/translation | Escherichia coli | ~0.2 - 1.0 | General literature range |

| Coupled transcription/translation | Staphylococcus aureus | ~0.1 - 0.5 | General literature range |

Note: Specific IC50 values can vary depending on the experimental setup and the specific bacterial strain used.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Mycoplasma gallisepticum | <0.008 | [6][7] |

| Mycoplasma hyopneumoniae | 0.0005 (MIC90) | [7] |

| Brachyspira hyodysenteriae | 0.031 - 32 | [8] |

| Staphylococcus aureus (including MRSA) | 0.5 - 1 | [4] |

| Escherichia coli (some strains) | >16 | [3] |

Note: MIC values can vary significantly between different strains of the same bacterial species.

Table 3: Ribosome Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and its target (the ribosome). A lower Kd value indicates a higher binding affinity.

| Ribosome Source | Method | Kd (nM) | Reference |

| Escherichia coli 50S Subunit | Radioligand Displacement Assay | ~3 | [9] |

| Staphylococcus aureus 50S Subunit | Surface Plasmon Resonance (SPR) | 2.32 x 10⁻² - 5.10 x 10¹ | [2][4] |

Note: The provided SPR Kd values are for pleuromutilin derivatives and indicate a wide range of potential affinities.

Experimental Protocols for Elucidating the Mechanism of Action

A variety of experimental techniques are employed to investigate the interaction of this compound with the ribosome. Below are detailed methodologies for key experiments.

Chemical Footprinting Assay

This technique is used to identify the binding site of a ligand on a nucleic acid molecule by observing which nucleotides are protected from chemical modification upon ligand binding.

Protocol:

-

Ribosome Preparation: Isolate and purify 70S ribosomes or 50S ribosomal subunits from the target bacterial species.

-

Complex Formation: Incubate the purified ribosomes/subunits with varying concentrations of this compound to allow for binding.

-

Chemical Modification: Treat the ribosome-valnemulin complexes and a control sample (ribosomes without this compound) with a chemical modifying agent (e.g., dimethyl sulfate - DMS, which modifies accessible adenines and cytosines).

-

RNA Extraction: Extract the 23S rRNA from the treated samples.

-

Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel.

-

Analysis: Compare the banding patterns of the this compound-treated and control samples. A decrease in the intensity of a band in the treated sample indicates that the corresponding nucleotide is protected by this compound binding.

X-ray Crystallography of Ribosome-Valnemulin Complexes

This powerful technique provides a high-resolution, three-dimensional structure of the ribosome with this compound bound, revealing the precise atomic interactions.

Protocol:

-

Crystallization: Prepare highly pure and concentrated 50S ribosomal subunits. Co-crystallize the subunits with a molar excess of this compound using vapor diffusion or other crystallization methods.

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam, typically from a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern.

-

Data Processing: Process the diffraction data to determine the intensities and positions of the diffracted spots.

-

Structure Solution: Use molecular replacement, using a known ribosome structure as a model, to solve the phase problem and generate an initial electron density map.

-

Model Building and Refinement: Build an atomic model of the ribosome-valnemulin complex into the electron density map and refine the model to best fit the experimental data.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Valnemulin Complexes

Cryo-EM is an alternative to X-ray crystallography for determining the structure of large macromolecular complexes, and it does not require crystallization.

Protocol:

-

Sample Preparation: Apply a small volume of the purified 50S subunit-valnemulin complex solution to an EM grid.

-

Vitrification: Rapidly plunge the grid into liquid ethane to freeze the sample in a thin layer of vitreous (non-crystalline) ice.

-

Data Collection: Image the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to select images of individual ribosomal particles and align and average them to generate a high-resolution 3D reconstruction of the ribosome-valnemulin complex.

-

Model Building: Dock and refine an atomic model of the ribosome and this compound into the cryo-EM density map.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

Protocol:

-

Assay Setup: Prepare a reaction mixture containing all the necessary components for in vitro transcription and translation, including a DNA template (e.g., encoding a reporter protein like luciferase), ribosomes, tRNAs, amino acids (one of which is radiolabeled), and the necessary enzymes and cofactors.

-

Inhibitor Addition: Add a range of concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) to allow for protein synthesis.

-

Quantification: Measure the amount of newly synthesized protein. If a radiolabeled amino acid is used, this can be done by precipitating the protein and measuring the incorporated radioactivity using a scintillation counter. If a reporter protein like luciferase is used, its activity can be measured by adding its substrate and quantifying the light produced.

-

IC50 Determination: Plot the percentage of protein synthesis inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[11][12][13][14][15]

Protocol:

-

Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient time (e.g., 18-24 hours at 37°C) to allow for bacterial growth.

-

MIC Reading: Determine the MIC as the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well).

Resistance Mechanisms

Bacterial resistance to this compound primarily arises from modifications to its ribosomal target.

Mutations in 23S rRNA

The most common mechanism of resistance involves point mutations in the 23S rRNA gene, specifically within the PTC. These mutations can reduce the binding affinity of this compound to the ribosome, thereby diminishing its inhibitory effect. A combination of two or three mutations is often required to confer high levels of resistance.[8]

Mutations in Ribosomal Protein L3

Mutations in the gene encoding ribosomal protein L3, which is located near the PTC, can also confer resistance to pleuromutilins. These mutations are thought to indirectly alter the conformation of the PTC, leading to decreased drug binding.

Cross-Resistance

Due to its unique binding site, this compound generally does not exhibit cross-resistance with many other classes of antibiotics.[2] However, some mutations in the 23S rRNA can confer cross-resistance to other antibiotics that bind to the PTC, such as lincosamides (e.g., lincomycin) and phenicols (e.g., chloramphenicol and florfenicol).[8]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1: this compound's mechanism of action at the PTC.

Figure 2: Experimental workflow for chemical footprinting.

Figure 3: Logic of this compound resistance development.

Conclusion

This compound's mechanism of action on the 50S ribosomal subunit is a well-defined process centered on its high-affinity binding to the peptidyl transferase center. This interaction effectively stalls bacterial protein synthesis, leading to its potent antimicrobial activity. The detailed understanding of its binding site and the elucidation of resistance mechanisms provide a solid foundation for the rational design of next-generation pleuromutilin antibiotics. Continued research, employing advanced structural and biochemical techniques, will be crucial in overcoming emerging resistance and expanding the therapeutic potential of this important class of antibiotics.

References

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo comparisons of this compound, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 12. researchgate.net [researchgate.net]

- 13. bmglabtech.com [bmglabtech.com]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

Valnemulin's Interaction with the Peptidyl Transferase Center: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of Valnemulin on the peptidyl transferase center (PTC) of the bacterial ribosome. This compound, a pleuromutilin antibiotic, is a potent inhibitor of bacterial protein synthesis, and understanding its precise mechanism of action is crucial for the development of new antimicrobial agents and for combating the rise of antibiotic resistance.

The Peptidyl Transferase Center: The Ribosome's Catalytic Core

The peptidyl transferase center is a highly conserved region within the large (50S) ribosomal subunit and is responsible for the catalysis of peptide bond formation, the fundamental reaction of protein synthesis.[1] This catalytic activity is primarily attributed to the 23S ribosomal RNA (rRNA), making the ribosome a ribozyme. The PTC is the target for a variety of antibiotic classes, which underscores its critical role in bacterial viability.

This compound's Binding Site and Mechanism of Action

This compound, like other pleuromutilin antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit.[2][3] Its binding site is located at the heart of the peptidyl transferase center, where it sterically hinders the correct positioning of transfer RNAs (tRNAs) at the A- and P-sites.[4][5] This interference prevents the formation of peptide bonds, thereby halting protein synthesis.[6][7]

The binding pocket for this compound is situated within domain V of the 23S rRNA.[2][3] The tricyclic mutilin core of the this compound molecule anchors it into a hydrophobic pocket near the A-site, while its C14 side chain extends towards the P-site.[4] This positioning directly obstructs the binding of the acceptor ends of aminoacyl-tRNAs.

Several key nucleotides of the 23S rRNA have been identified through chemical footprinting and X-ray crystallography studies as being crucial for the interaction with pleuromutilins. These include A2058, A2059, G2505, U2506, U2584, and U2585 (utilizing Escherichia coli numbering).[2][8] The interaction of this compound with these nucleotides can induce conformational changes in the ribosome, further stabilizing the drug-ribosome complex in what is known as an "induced-fit" mechanism.[1]

Visualization of this compound's Mechanism of Action

Caption: this compound binds to the PTC, inhibiting peptide bond formation and halting protein synthesis.

Quantitative Binding Data

| Compound | Organism | Binding Constant | Method |

| Retapamulin | E. coli | Kd ~3 nM[9] | Competitive Binding Assay |

| Retapamulin | S. aureus | Kd ~3 nM[9] | Competitive Binding Assay |

| Retapamulin | E. coli | IC50 = 17.4 ± 2.1 nM* | Filter Binding Assay |

*For the partial inhibition of fMet-tRNA binding to the P-site.[9]

Resistance to this compound

Resistance to this compound and other pleuromutilins can arise through mutations in the 23S rRNA and in the ribosomal protein L3.[2] Notably, mutations at nucleotides both directly at and distant from the drug binding site can confer resistance.[2] These mutations are thought to indirectly alter the local structure and flexibility of the binding pocket, thereby reducing the binding affinity of the drug.[2]

Visualization of this compound Resistance Workflow

Caption: Mutations in ribosomal components can lead to this compound resistance by altering the drug's binding site.

Experimental Protocols

The characterization of the this compound binding site has been achieved through a combination of structural and biochemical techniques. Below are detailed methodologies for the key experiments cited.

X-ray Crystallography of the 50S Ribosomal Subunit in Complex with this compound

This protocol outlines the general steps for determining the crystal structure of the large ribosomal subunit in complex with this compound.

-

Purification of 50S Ribosomal Subunits:

-

Grow a bacterial strain (e.g., Deinococcus radiodurans or Thermus thermophilus) to mid-log phase and harvest the cells.

-

Lyse the cells and isolate the 70S ribosomes through sucrose gradient centrifugation.

-

Dissociate the 70S ribosomes into 30S and 50S subunits by lowering the Mg2+ concentration.

-

Purify the 50S subunits using a subsequent sucrose gradient centrifugation.

-

-

Crystallization:

-

Concentrate the purified 50S subunits to a suitable concentration (e.g., 10-20 mg/mL).

-

Incubate the 50S subunits with an excess of this compound to ensure saturation of the binding site.

-

Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method with a range of precipitants, buffers, and salts. A typical crystallization buffer might contain PEG, MPD, and various salts at a specific pH.[10]

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., ethylene glycol or glycerol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using molecular replacement with a previously determined 50S subunit structure as a search model.

-

Build the this compound molecule into the resulting electron density map at the peptidyl transferase center.

-

Refine the model of the 50S-Valnemulin complex against the experimental data to obtain the final high-resolution structure.

-

Chemical Footprinting to Probe the this compound Binding Site

This method is used to identify the specific rRNA nucleotides that are in close proximity to the bound drug.

-

Ribosome-Drug Complex Formation:

-

Incubate purified 70S ribosomes or 50S subunits with this compound at various concentrations. Include a drug-free control.

-

-

Chemical Modification:

-

Treat the ribosome-drug complexes with a chemical probe that modifies rRNA bases (e.g., dimethyl sulfate (DMS) which modifies accessible adenines and cytosines). The binding of this compound will protect certain nucleotides from modification.

-

-

RNA Extraction and Primer Extension:

-

Extract the 23S rRNA from the treated ribosomes.

-

Perform a primer extension reaction using a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Reverse transcriptase will synthesize a cDNA copy of the rRNA, but will stop at the sites of chemical modification.

-

-

Analysis:

-

Separate the cDNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography or fluorescence imaging.

-

Compare the banding pattern of the this compound-treated samples to the drug-free control. A decrease in the intensity of a band in the presence of the drug indicates that the corresponding nucleotide was protected from modification, and is therefore part of or near the this compound binding site.

-

Competitive Binding Assay to Determine Binding Affinity

This assay is used to quantify the binding affinity of this compound to the ribosome.

-

Preparation of Ribosomes and Ligands:

-

Purify 70S ribosomes or 50S subunits as described for X-ray crystallography.

-

Use a radiolabeled pleuromutilin derivative (e.g., [3H]-tiamulin) as the reporter ligand.

-

Prepare a series of dilutions of unlabeled this compound to act as the competitor.

-

-

Binding Reaction:

-

In a series of tubes, incubate a fixed concentration of ribosomes and the radiolabeled ligand with increasing concentrations of unlabeled this compound.

-

Allow the reactions to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixtures through a nitrocellulose membrane using a vacuum manifold. The ribosomes and any bound radioligand will be retained on the membrane, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Measure the amount of radioactivity on each filter using a scintillation counter.

-

Plot the amount of bound radiolabeled ligand as a function of the concentration of unlabeled this compound.

-

Fit the data to a competition binding equation to determine the IC50 value for this compound (the concentration required to displace 50% of the radiolabeled ligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radiolabeled ligand.

-

References

- 1. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosomal binding region for the antibiotic tiamulin: stoichiometry, subunit location, and affinity for various analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A simple, fast and cost-efficient protocol for ultra-sensitive ribosome profiling | bioRxiv [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. journals.asm.org [journals.asm.org]

- 10. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

Valnemulin's Potent Anti-Mycoplasma Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of valnemulin against various Mycoplasma species, crucial pathogens in veterinary medicine. This compound, a pleuromutilin antibiotic, demonstrates exceptional potency against these cell-wall-deficient bacteria by inhibiting protein synthesis. This document summarizes key quantitative data, details experimental methodologies for susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows.

Quantitative Susceptibility Data

The in vitro efficacy of this compound against a range of economically significant Mycoplasma species is consistently high, as demonstrated by low Minimum Inhibitory Concentration (MIC) values. The following table summarizes reported MIC data, providing a comparative overview of this compound's activity.

| Mycoplasma Species | Number of Isolates/Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| M. hyopneumoniae | Field Isolates | Not specified | Not specified | 0.0005 | [1][2] |

| M. hyopneumoniae | Type Strain (NCTC 10110) & Field Isolates | ≤0.001 - 0.008 | ≤0.039 | ≤0.039 | [3] |

| M. hyosynoviae | Field Strains | 0.0001 - 0.00025 | Not specified | Not specified | [1][2] |

| M. gallisepticum | Virulent Strain | < 0.008 | Not specified | Not specified | [2][4] |

| M. gallisepticum | Study Strain | 0.0014 | Not specified | Not specified | [5][6] |

| M. bovis | Not specified | Low MIC values reported | Not specified | Not specified | [7] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) within the 50S ribosomal subunit.[8] This binding action interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.[9]

Caption: this compound's mechanism of action in Mycoplasma.

Experimental Protocols: Mycoplasma Susceptibility Testing

The determination of this compound's MIC against Mycoplasma species requires specialized methodologies due to their fastidious nature and lack of a cell wall. The Clinical and Laboratory Standards Institute (CLSI) document M43-A provides approved guidelines for antimicrobial susceptibility testing of human mycoplasmas, which can be adapted for veterinary species.[10][11][12][13][14] The broth microdilution method is commonly employed.

1. Media Preparation:

-

A suitable broth medium that supports the growth of the target Mycoplasma species is prepared. This medium is often supplemented with serum, yeast extract, and other growth factors.

-

The pH of the medium is adjusted to the optimal range for the specific Mycoplasma species.

2. Inoculum Preparation:

-

A standardized inoculum of the Mycoplasma isolate is prepared. The concentration is typically adjusted to yield 10³ to 10⁵ color-changing units (CCU)/mL or colony-forming units (CFU)/mL in the final test wells.[15]

3. Broth Microdilution Assay:

-

Two-fold serial dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

The standardized Mycoplasma inoculum is added to each well containing the diluted antibiotic.

-

Control wells are included: a growth control well (no antibiotic) and a sterility control well (no inoculum).

4. Incubation:

-

The microtiter plates are sealed and incubated under appropriate atmospheric conditions (e.g., aerobic or microaerophilic) and temperature (typically 35-37°C).

-

Incubation times vary depending on the growth rate of the Mycoplasma species, often ranging from several days to weeks.

5. MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma.[15] For species that produce a color change in the medium due to metabolic activity, the MIC is the lowest concentration that prevents this color change.

Caption: Broth microdilution workflow for MIC determination.

Resistance Mechanisms

While this compound generally shows a low potential for resistance development, mutations in the 23S rRNA gene, the binding site of the drug, can lead to decreased susceptibility.[16] The development of high-level resistance often requires multiple mutations.[16]

This technical guide underscores the significant in vitro activity of this compound against a broad range of pathogenic Mycoplasma species. The standardized methodologies presented are crucial for accurate and reproducible susceptibility testing, which is essential for guiding effective therapeutic strategies and monitoring for potential resistance. The unique mechanism of action of this compound makes it a valuable tool in the control of mycoplasmal diseases in veterinary medicine.

References

- 1. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to this compound (Econor), tiamulin and enrofloxacin and the in vitro development of resistance to certain antimicrobial agents in Mycoplasma hyopneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibiotic susceptibility testing of Mycoplasma hyopneumoniae field isolates from Central Europe for fifteen antibiotics by microbroth dilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo comparisons of this compound, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of this compound in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pleuromutilin drugs tiamulin and this compound bind to the RNA at the peptidyl transferase centre on the ribosome [ouci.dntb.gov.ua]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]

- 12. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Valnemulin's Potent Grip: An In-Depth Technical Guide to its Activity Against Gram-Positive and Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of valnemulin, a pleuromutilin antibiotic, against a broad spectrum of gram-positive and anaerobic bacteria. This compound demonstrates significant inhibitory effects by targeting bacterial protein synthesis, a mechanism that confers potent activity against various clinically relevant pathogens. This document summarizes key quantitative data, details experimental methodologies for assessing antimicrobial susceptibility, and visualizes the underlying molecular pathways and experimental workflows.

In Vitro Susceptibility of Gram-Positive Bacteria to this compound

This compound exhibits robust activity against a range of gram-positive cocci and rods. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key gram-positive pathogens.

| Gram-Positive Bacterium | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.0313 - 1 | 0.03 - 0.12 | 0.06 - 0.12 |

| Streptococcus pneumoniae | Data not available | Data not available | Data not available |

| Streptococcus pyogenes | Data not available | Data not available | Data not available |

| Enterococcus faecalis | Data not available | Data not available | Data not available |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

In Vitro Susceptibility of Anaerobic Bacteria to this compound

The efficacy of this compound extends to anaerobic bacteria, which are often challenging to treat. Below is a summary of the available MIC data for this compound against significant anaerobic pathogens.

| Anaerobic Bacterium | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Clostridium perfringens | <0.25 | Data not available | Data not available |

| Bacteroides fragilis group | Data not available | Data not available | Data not available |

| Peptostreptococcus anaerobius | Data not available | Data not available | Data not available |

Note: this compound has demonstrated a susceptibility breakpoint of <0.25 µg/mL for Clostridium perfringens in rabbits.[1][2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, specifically at the peptidyl transferase center (PTC).[3] This interaction interferes with the proper positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein synthesis.[3]

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following are detailed methodologies for the broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of this compound at a known concentration.

-

Growth Medium: Use an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for many aerobic bacteria, or supplemented Brucella broth for anaerobes.

-

Inoculum: Prepare a standardized bacterial suspension (typically 0.5 McFarland standard) from a fresh culture.

-

Microtiter Plates: Use sterile 96-well microtiter plates.

2. Procedure:

-

Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate, leaving a growth control well without the antibiotic.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for aerobes; anaerobic conditions for 48 hours for anaerobes).

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

- 1. Establishment of this compound susceptibility breakpoint against Clostridium perfringens in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Development of Bacterial Resistance to Valnemulin: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Valnemulin, a pleuromutilin antibiotic used exclusively in veterinary medicine, targets the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[1][2] Its efficacy is increasingly threatened by the emergence of bacterial resistance. Understanding the molecular underpinnings of this resistance is critical for antimicrobial stewardship and the development of next-generation therapeutics. This guide provides an in-depth overview of the primary mechanisms of this compound resistance, detailed experimental protocols for its study, and quantitative data on the impact of specific resistance determinants.

Core Mechanisms of this compound Resistance

Bacteria have evolved several distinct strategies to counteract the activity of this compound. These mechanisms primarily involve alterations at the drug's target site, the ribosome, either through direct mutation, enzymatic modification, or protection.

Target Site Modification: Mutations in 23S rRNA and Ribosomal Proteins

The most frequently observed mechanism of this compound resistance involves mutations in the genes encoding components of the ribosome's peptidyl transferase center.

-

23S rRNA Mutations: Point mutations within domain V of the 23S rRNA gene are a primary driver of resistance. These mutations are often located at or near the this compound binding pocket, directly interfering with drug binding or altering the local ribosomal structure.[3][4] Studies in Mycoplasma gallisepticum and Mycobacterium smegmatis have shown that single mutations can confer significant resistance, while combinations of two or three mutations can lead to high-level resistance.[1][3][5] Key nucleotide positions (using E. coli numbering) associated with resistance include A2058, A2059, G2447, A2503, and C2504.[1][3][4]

-

Ribosomal Protein L3 Mutations: The ribosomal protein L3, encoded by the rplC gene, has a loop that extends near the PTC.[6] Mutations in this protein can reduce susceptibility to pleuromutilins.[6][7] While L3 mutations alone can increase the Minimum Inhibitory Concentration (MIC) of this compound, they are often found in conjunction with 23S rRNA mutations, suggesting an auxiliary role in achieving high-level resistance.[6][7]

Enzymatic Target Modification: The cfr Gene

A significant mechanism for acquired, transferable resistance is the presence of the cfr (chloramphenicol-florfenicol resistance) gene.[8][9]

-

Cfr Methyltransferase: The cfr gene encodes an RNA methyltransferase that modifies an adenosine residue at position A2503 of the 23S rRNA.[9][10][11] This methylation sterically hinders the binding of multiple classes of antibiotics, including pleuromutilins, phenicols, lincosamides, oxazolidinones, and streptogramin A (conferring the PhLOPSA phenotype).[8][9] The cfr gene is often located on mobile genetic elements like plasmids, facilitating its horizontal transfer between different bacterial species and strains, a significant concern for public health.[8][12]

Ribosome Protection: ABC-F Proteins

ATP-binding cassette (ABC) proteins of the F subfamily can confer resistance by protecting the ribosome.

-

vga and tva Genes: Genes such as vga(A) and the more recently discovered tva(A) (tiamulin this compound antibiotic resistance) encode ABC-F proteins.[13][14][15] These proteins are thought to bind to the ribosome and displace the bound drug in an ATP-dependent manner, effectively rescuing the stalled ribosome and allowing protein synthesis to continue. The tva(A) gene has been shown to confer reduced susceptibility to pleuromutilins, which can facilitate the subsequent development of higher-level resistance through target site mutations.[14][15]

Quantitative Analysis of this compound Resistance

The development of resistance is quantified by the increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit bacterial growth. The tables below summarize MIC data from various studies, correlating specific genetic determinants with the level of resistance observed.

Table 1: this compound Resistance in Mycoplasma gallisepticum due to 23S rRNA Mutations

| Strain | Parent Strain | 23S rRNA Mutation(s) (E. coli numbering) | This compound MIC (µg/mL) | Fold Increase vs. Parent | Reference |

| S6 | - | Wild-Type | 0.03 | - | [1] |

| SV1 | S6 | A2503U | 0.25 | 8.3 | [1] |

| SV7 | S6 | A2503U, G2447A | 8 | 267 | [1] |

| SV10 | S6 | A2503U, A2058G, G2447A | 32 | 1067 | [1] |

| PG31 | - | Wild-Type | 0.03 | - | [1] |

| PV10 | PG31 | A2503U, A2058G | 8 | 267 | [1] |

Table 2: this compound Resistance Conferred by Single 23S rRNA Mutations in Mycobacterium smegmatis

| Mutant Construct | 23S rRNA Mutation (E. coli numbering) | This compound MIC (µg/mL) | Fold Increase vs. Wild-Type | Reference |

| Wild-Type | - | 4 | - | [4] |

| G2055A | G2055A | 32 | 8 | [4] |

| G2447U | G2447U | 32 | 8 | [4] |

| C2504U | C2504U | 32 | 8 | [4] |

| A2572C | A2572C | 32 | 8 | [4] |

Table 3: Resistance Conferred by the cfr Gene

| Host Strain | Genetic Determinant | This compound MIC (µg/mL) | Florfenicol MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |

| S. aureus RN4220 | Recipient | ≤1 | 4 | 2 | [11] |

| S. aureus RN4220 | Transformed with cfr | 4-64 | 16-128 | 4-8 | [11] |

| E. coli | No cfr gene | 8 | 2 | 4 | [8] |

| E. coli | With cfr gene | 64 | 32 | 16 | [8] |

Experimental Methodologies

The study of this compound resistance employs a set of standardized and reproducible laboratory protocols.

In Vitro Selection of Resistant Mutants

This protocol is designed to mimic the selective pressure that leads to resistance development.

-

Preparation of Inoculum: A pure culture of the susceptible bacterial strain is grown in appropriate broth medium to a logarithmic phase. The culture is then diluted to a standardized cell density (e.g., 1 x 105 to 1 x 106 CFU/mL).

-

Serial Passage in Sub-MIC Concentrations: The bacterial suspension is inoculated into a series of tubes or microtiter plate wells containing broth with two-fold serial dilutions of this compound. The concentrations typically start from well below the known MIC.

-

Incubation: The cultures are incubated under optimal conditions (e.g., 37°C for 24-48 hours).

-

Selection and Re-passage: The culture from the well with the highest concentration of this compound that still shows visible growth is used as the inoculum for the next round of serial dilutions.[13]

-

Iteration: This process is repeated for multiple passages (e.g., 10-20 or more).[13] Resistance development is monitored by the progressive increase in the MIC. Once a strain exhibits a stable and significantly higher MIC, it is considered resistant and is isolated for further characterization.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using standard broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Dilutions: this compound is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms) in a 96-well microtiter plate.

-

Standardization of Inoculum: The bacterial strain (parental or resistant mutant) is grown to log phase and the suspension is adjusted to match a 0.5 McFarland turbidity standard, which is then further diluted to yield a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plate includes a positive control (bacteria, no antibiotic) and a negative control (broth only). The plate is incubated at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.[16]

Genetic Characterization of Resistant Mutants

This protocol identifies the genetic basis of the observed resistance.

-

Genomic DNA Extraction: Genomic DNA is extracted from both the parental susceptible strain and the selected resistant mutant using a commercial DNA extraction kit.

-

PCR Amplification: Specific primers are designed to amplify the target genes associated with resistance, such as domain V of the 23S rRNA gene, the rplC gene (for L3), and the cfr gene.

-

DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.

-

Sequence Analysis: The resulting DNA sequences from the resistant mutant are aligned with the sequences from the parental strain to identify any point mutations, insertions, or deletions that could be responsible for the resistance phenotype.

Visualizing Resistance Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex processes involved in this compound resistance.

Caption: Workflow for in vitro selection and characterization of this compound-resistant mutants.

Caption: Overview of primary molecular mechanisms of bacterial resistance to this compound.

Caption: The central dogma pathway showing key intervention points for this compound resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Single 23S rRNA mutations at the ribosomal peptidyl transferase centre confer resistance to this compound and other antibiotics in Mycobacterium smegmatis by perturbation of the drug binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutations in 23S rRNA gene associated with decreased susceptibility to tiamulin and this compound in Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutations in the Bacterial Ribosomal Protein L3 and Their Association with Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the Multi-Drug Resistance Gene cfr in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains Isolated From Animals and Humans in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spreading of cfr-Carrying Plasmids among Staphylococci from Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of a New Antimicrobial Resistance Gene Provides Fresh Insights Into Pleuromutilin Resistance in Brachyspira hyodysenteriae, Aetiological Agent of Swine Dysentery [frontiersin.org]

- 15. Identification of a New Antimicrobial Resistance Gene Provides Fresh Insights Into Pleuromutilin Resistance in Brachyspira hyodysenteriae, Aetiological Agent of Swine Dysentery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Valnemulin Cross-Resistance Mechanisms with Other Antibiotics: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying cross-resistance between valnemulin, a pleuromutilin antibiotic, and other classes of antimicrobial agents. The focus is on the shared mechanisms of action and resistance that lead to diminished efficacy of these drugs. This document is intended to serve as a resource for researchers and professionals involved in antibiotic discovery and development.

Introduction to this compound and Cross-Resistance

This compound is a semi-synthetic pleuromutilin antibiotic primarily used in veterinary medicine.[1][2][3] Like other pleuromutilins, it functions by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1][4][5] This binding interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation.[1][6]

Due to its unique binding site and mechanism of action, this compound generally does not exhibit cross-resistance with several major antibiotic classes, such as β-lactams, fluoroquinolones, and tetracyclines.[1][2][3] However, significant cross-resistance can occur with antibiotics that have overlapping binding sites or are affected by the same resistance mechanisms at the PTC. This phenomenon is most notably observed with antibiotics belonging to the Phenicol, Lincosamide, Oxazolidinone, Pleuromutilin, and Streptogramin A (PhLOPSA) group.[7][8][9]

Core Mechanisms of Cross-Resistance

The primary mechanisms driving cross-resistance between this compound and other antibiotics are target site modification, enzymatic modification of the ribosomal target, and active efflux or ribosome protection.

Target Site Modifications: Mutations in 23S rRNA and Ribosomal Proteins

Mutations in the highly conserved domain V of the 23S rRNA gene are a primary cause of resistance to this compound and other PTC-targeting antibiotics.[1][10][11] These mutations can alter the conformation of the PTC, reducing the binding affinity of the drugs. Similarly, mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD), which are located near the PTC, can also confer resistance, likely by inducing conformational changes in the 23S rRNA.[1][11] The development of high-level resistance often requires the accumulation of multiple mutations in a stepwise manner.[1][12]

Enzymatic Modification of the Ribosomal Target: The Cfr Methyltransferase

A significant mechanism of acquired cross-resistance is the expression of the cfr (chloramphenicol-florfenicol resistance) gene.[9][13][14] This gene encodes an RNA methyltransferase that modifies an adenine residue at position A2503 of the 23S rRNA.[7][8][14] This methylation event perturbs the binding site of multiple antibiotic classes, leading to broad cross-resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (the PhLOPSA phenotype).[7][8][9][15] The cfr gene is often located on mobile genetic elements like plasmids, facilitating its horizontal transfer between different bacterial species and genera.[11][14][16]

Ribosome Protection and Active Efflux: The Vga Proteins

The vga (virginiamycin A resistance) genes, such as vga(A), encode ATP-binding cassette F (ABC-F) proteins that confer resistance by a ribosome protection mechanism.[12][17] These proteins bind to the ribosome and are thought to dislodge the bound antibiotic, allowing protein synthesis to resume.[17] This mechanism can lead to cross-resistance between pleuromutilins, lincosamides, and streptogramin A antibiotics.[12][18]

Quantitative Data on Cross-Resistance

The following tables summarize Minimum Inhibitory Concentration (MIC) data, illustrating the impact of specific resistance mechanisms on the activity of this compound and other antibiotics.

Table 1: MICs (µg/mL) for Staphylococcus aureus Strains With and Without the cfr Gene

| Antibiotic | Class | S. aureus RN4220 (cfr-negative) | S. aureus RN4220::pSCFS1 (cfr-positive) | Fold Increase |

| This compound | Pleuromutilin | 0.25 | >1024 | >4096 |

| Tiamulin | Pleuromutilin | 0.5 | >1024 | >2048 |

| Lincomycin | Lincosamide | 1 | >128 | >128 |

| Clindamycin | Lincosamide | 0.125 | 128 | 1024 |

| Chloramphenicol | Phenicol | 8 | 128 | 16 |

| Florfenicol | Phenicol | 4 | 64 | 16 |

| Linezolid | Oxazolidinone | 2 | 32 | 16 |

Data compiled from Long et al. (2006) Antimicrobial Agents and Chemotherapy.[8]

Table 2: MIC Ranges (µg/mL) for Brachyspira Species

| Antibiotic | B. hyodysenteriae | B. hampsonii | B. pilosicoli | B. murdochii |

| This compound | ≤0.031 to >4 | ≤0.031 to 0.125 | ≤0.031 to 1 | ≤0.031 to 0.5 |

| Tiamulin | ≤0.063 to >8 | ≤0.063 to 0.25 | ≤0.063 to 2 | ≤0.063 to 1 |

| Lincomycin | ≤0.5 to >64 | 1 to >64 | 2 to >64 | 1 to >64 |

| Tylosin | 8 to >128 | 32 to >128 | 16 to >128 | 16 to >128 |

| Doxycycline | ≤0.125 to 4 | ≤0.125 to 0.5 | ≤0.125 to 2 | ≤0.125 to 1 |

Data from Pringle et al. (2015) Antimicrobial Agents and Chemotherapy.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate this compound cross-resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is adapted for both aerobic and anaerobic bacteria.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobes; supplemented Brucella broth for anaerobes

-

Antibiotic stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (aerobic or anaerobic as required)

-

Plate reader or visual assessment aid

Procedure:

-

Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of concentrations. Typically, a two-fold dilution series is prepared.

-

Prepare Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculate Plates: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for aerobes. For anaerobes like Brachyspira, incubate in an anaerobic atmosphere for 48-72 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader to measure optical density.

Amplification and Sequencing of Resistance Genes

This protocol describes the general steps for identifying mutations in the 23S rRNA gene and the presence of the cfr gene.

Materials:

-

Bacterial genomic DNA

-

PCR primers specific for the target gene (e.g., domain V of 23S rRNA, cfr)

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

DNA sequencing service

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard enzymatic lysis methods.

-

PCR Amplification:

-

Set up a PCR reaction containing the extracted DNA, specific forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.

-

Example Primers for S. aureus 23S rRNA Domain V:

-

Forward: 5'-GTTCTGGGCCGTACCTC-3'

-

Reverse: 5'-GGTCCGCTGACTTTGC-3'

-

-

Typical PCR Cycling Conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1-2 minutes (amplicon size-dependent)

-

-

Final extension: 72°C for 7 minutes

-

-

-

Verification of Amplicon: Run the PCR product on an agarose gel to confirm the amplification of a fragment of the correct size.

-

DNA Sequencing: Purify the PCR product and send it for Sanger sequencing using the same primers used for amplification.

-

Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., from GenBank) to identify any mutations.

Ribosome Footprinting to Analyze Antibiotic Binding

Ribosome footprinting, or Ribo-Seq, is a powerful technique to map the positions of ribosomes on mRNA. It can be used to demonstrate how antibiotics stall ribosomes and how resistance mechanisms can overcome this.

Materials:

-

Bacterial culture

-

Translation inhibitor (e.g., chloramphenicol, if appropriate for the experiment)

-

Lysis buffer

-

RNase I

-

Sucrose gradient ultracentrifugation equipment or size-exclusion chromatography columns

-

RNA purification kits

-

Reagents for library preparation for next-generation sequencing (NGS)

Procedure:

-

Cell Lysis and Ribosome Stalling: Grow the bacterial culture to mid-log phase and treat with the antibiotic of interest to stall the ribosomes on the mRNA. Harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Digestion: Treat the cell lysate with RNase I to digest the mRNA that is not protected by the ribosomes.

-

Isolation of Ribosome-Protected Fragments (RPFs): Isolate the monosomes (ribosomes with the protected mRNA fragment) by sucrose gradient ultracentrifugation or size-exclusion chromatography.

-

RNA Extraction: Extract the RPFs from the purified monosomes.

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA fragments to cDNA.

-

Amplify the cDNA library by PCR.

-

Sequence the library using a next-generation sequencing platform.

-

-

Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes on the transcripts. Analyze the footprint density at specific codons to observe antibiotic-induced stalling.

Visualizing the Mechanisms of Action and Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and pathways involved in this compound's action and the development of cross-resistance.

This compound's Mechanism of Action at the Peptidyl Transferase Center

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Susceptibility Patterns of Brachyspira Species Isolated from Swine Herds in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ribosome profiling - Wikipedia [en.wikipedia.org]

- 5. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. uniprot.org [uniprot.org]

- 8. Frontiers | Development and Validation of a Reference Data Set for Assigning Staphylococcus Species Based on Next-Generation Sequencing of the 16S-23S rRNA Region [frontiersin.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Linezolid-Resistant Staphylococcus aureus Strain 1128105, the First Known Clinical Isolate Possessing the cfr Multidrug Resistance Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Antibacterial Effects of Valnemulin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the synergistic antibacterial effects of the pleuromutilin antibiotic, valnemulin, when combined with other antimicrobial compounds. The information is intended for researchers, scientists, and drug development professionals working to combat antimicrobial resistance. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying mechanisms of these synergistic interactions.

Executive Summary

This compound, a potent inhibitor of bacterial protein synthesis, has demonstrated significant synergistic activity when used in combination with other classes of antibiotics. This guide reviews the current scientific literature on these interactions, presenting data on combinations with tetracyclines and polymyxins, as well as antagonistic effects observed with fluoroquinolones. The primary focus is on providing actionable data and methodologies for researchers exploring novel antimicrobial strategies.

Synergistic and Antagonistic Combinations of this compound

This compound's efficacy can be significantly enhanced when paired with specific antimicrobial agents. Conversely, some combinations can lead to reduced or antagonistic effects. The following sections provide quantitative data on these interactions.

Synergistic Interactions

This compound exhibits notable synergy with tetracyclines and polymyxins against a range of bacterial pathogens.

Table 1: Synergistic Effects of this compound with Tetracycline against Staphylococcus aureus

| Bacterial Strain | This compound MIC (μg/mL) Alone | Tetracycline MIC (μg/mL) Alone | This compound MIC (μg/mL) in Combination | Tetracycline MIC (μg/mL) in Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| S. aureus ATCC 29213 | 0.125 | 0.5 | 0.03125 | 0.125 | 0.5 | Synergy |

| S. aureus N54 (MSSA) | 0.125 | 64 | 0.03125 | 16 | 0.5 | Synergy |

| S. aureus ATCC 43300 (MRSA) | 0.25 | 0.5 | 0.0625 | 0.125 | 0.5 | Synergy |

| S. aureus N9 (MRSA) | 0.25 | 64 | 0.0625 | 16 | 0.5 | Synergy |

Data compiled from a study on the synergistic effects of pleuromutilins with other antimicrobial agents.[1]

Table 2: Synergistic Effects of this compound with Colistin against Gram-Negative Pathogens

| Bacterial Strain | This compound MIC (μg/mL) Alone | Colistin MIC (μg/mL) Alone | This compound MIC (μg/mL) in Combination | Colistin MIC (μg/mL) in Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| E. coli P47 (colistin-resistant) | >128 | 16 | 4 | 0.5 | ≤0.28125 | Synergy |

| K. pneumoniae 78578 (colistin-resistant) | >128 | 64 | 8 | 2 | ≤0.3125 | Synergy |

| A. pittii CS17 (colistin-resistant) | >128 | 32 | 8 | 1 | ≤0.3125 | Synergy |

| E. coli J53 (colistin-susceptible) | >128 | 1 | 4 | 0.25 | 0.3125 | Synergy |

| K. pneumoniae ATCC 700603 (colistin-susceptible) | >128 | 0.5 | 2 | 0.125 | ≤0.28125 | Synergy |

| A. pittii ATCC 19004 (colistin-susceptible) | >128 | 1 | 8 | 0.25 | ≤0.375 | Synergy |

Data compiled from a study on this compound restoring colistin sensitivity. The FICI values were reported as a range, and the lowest value is presented here.[2]

Antagonistic Interactions

In contrast to the synergistic effects, this compound has been shown to have an antagonistic relationship with certain fluoroquinolones.

Table 3: Antagonistic Effects of this compound with Fluoroquinolones against Staphylococcus aureus

| Bacterial Strain | Compound | This compound MIC (μg/mL) Alone | Fluoroquinolone MIC (μg/mL) Alone | This compound MIC (μg/mL) in Combination | Fluoroquinolone MIC (μg/mL) in Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| S. aureus ATCC 29213 | Ciprofloxacin | 0.125 | 0.25 | 0.5 | 1 | 5 | Antagonism |

| S. aureus ATCC 29213 | Enrofloxacin | 0.125 | 0.125 | 0.5 | 0.5 | 5 | Antagonism |

| S. aureus N54 (MSSA) | Ciprofloxacin | 0.125 | 0.25 | 0.5 | 1 | 5 | Antagonism |

| S. aureus N54 (MSSA) | Enrofloxacin | 0.125 | 0.125 | 0.5 | 0.5 | 5 | Antagonism |

| S. aureus ATCC 43300 (MRSA) | Ciprofloxacin | 0.25 | 1 | 1 | 4 | 5 | Antagonism |

| S. aureus ATCC 43300 (MRSA) | Enrofloxacin | 0.25 | 0.5 | 1 | 2 | 5 | Antagonism |

| S. aureus N9 (MRSA) | Ciprofloxacin | 0.25 | 1 | 1 | 4 | 5 | Antagonism |

| S. aureus N9 (MRSA) | Enrofloxacin | 0.25 | 0.5 | 1 | 2 | 5 | Antagonism |

Data compiled from a study on the antagonistic effects of pleuromutilins with fluoroquinolones.[1]

Mechanisms of Synergistic Action

The synergistic effects of this compound with other antimicrobials are attributed to distinct mechanisms of action that lead to enhanced antibacterial activity.

This compound and Colistin Synergy

The combination of this compound and colistin has been shown to be effective against multidrug-resistant Gram-negative pathogens.[3][4][5][6] The proposed mechanism involves a multi-pronged attack on the bacterial cell.

Synergistic mechanism of this compound and colistin.

Functional studies and transcriptional analysis have confirmed that the combination of this compound and colistin leads to membrane permeabilization, dissipation of the proton motive force, a reduction in intracellular ATP levels, and suppression of bacterial motility, ultimately resulting in bacterial cell death.[3][4]

This compound and Tetracycline Synergy

The synergy between this compound and tetracycline stems from their distinct but complementary actions on the bacterial ribosome. This compound binds to the 50S ribosomal subunit, while tetracycline targets the 30S subunit.[1] This dual-pronged attack on protein synthesis is believed to be the basis for their synergistic interaction.

Dual targeting of the bacterial ribosome by this compound and tetracycline.

Pleuromutilins, including this compound, inhibit protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[7] Tetracyclines act by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[7] By targeting two different critical sites on the ribosome, the combination of this compound and tetracycline leads to a more potent inhibition of protein synthesis than either agent alone.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the synergistic and antagonistic effects of this compound in combination with other compounds.

Checkerboard Assay

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Workflow for the checkerboard synergy assay.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound and other antimicrobial agents of interest

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent. A series of twofold dilutions of each drug is prepared in CAMHB.

-

Plate Setup:

-

Drug A is serially diluted along the x-axis of the 96-well plate.

-

Drug B is serially diluted along the y-axis of the 96-well plate.

-

This creates a matrix of wells containing various concentrations of both drugs.

-

Control wells containing each drug alone, as well as a growth control (no drug), are included.

-

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis:

-

After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

-

-

Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

Workflow for the time-kill curve assay.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound and other antimicrobial agents of interest

-

Appropriate broth medium (e.g., CAMHB)

-

Sterile tubes or flasks

-

Incubator with shaking capabilities

-

Apparatus for serial dilutions and plating

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in fresh broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Experimental Setup:

-

Prepare tubes or flasks containing:

-

Growth control (no antibiotic)

-

Drug A alone at a specific concentration (e.g., 0.5 x MIC, 1 x MIC)

-

Drug B alone at a specific concentration

-

Combination of Drug A and Drug B at the same concentrations

-

-

-

Incubation and Sampling: Incubate all tubes at 37°C with continuous shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

-

Viable Cell Counting: Perform serial tenfold dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates until colonies are visible, and then count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each experimental condition.

-

Interpretation:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.

-

Future Directions